4-Oxoadamantane-1-carboxamide
Overview
Description
4-Oxoadamantane-1-carboxamide is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxoadamantane-1-carboxamide typically involves the reaction of 4-oxoadamantane-1-carboxylic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the carboxamide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxoadamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-Oxoadamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of 4-Oxoadamantane-1-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid adamantane core may facilitate binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Oxoadamantane-1-carboxylic acid
- 1,3-Dehydroadamantane
- Adamantane derivatives with exocyclic double bonds
Uniqueness: 4-Oxoadamantane-1-carboxamide is unique due to its combination of the adamantane core with an amide functional group. This structure imparts specific chemical and physical properties that differentiate it from other adamantane derivatives .
Biological Activity
4-Oxoadamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound features a unique adamantane core, which contributes to its stability and interaction with biological targets. The compound's structure can be represented as follows:
This structure allows for various modifications that can enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas, including antiviral, anticancer, and neuroprotective effects.
Antiviral Activity
Recent studies have demonstrated that derivatives of 4-oxoadamantane compounds exhibit significant antiviral properties. For instance, a study found that certain derivatives showed protective activity against Tobacco Mosaic Virus (TMV) and Potato Mop Top Virus (PMMoV), outperforming established antiviral agents like ribavirin . The mechanism appears to involve the inhibition of viral replication processes.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the growth of various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values comparable to those of known chemotherapeutics such as doxorubicin . The structural modifications on the adamantane core were found to influence the potency against different cancer types.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It has been suggested that 4-oxoadamantane derivatives can modulate pathways involved in neuronal apoptosis and inflammation, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are varied:
- Antiviral Mechanism : The compound may interfere with viral entry or replication by altering host cell signaling pathways.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific oncogenic signaling pathways.
- Neuroprotective Mechanism : The inhibition of inflammatory mediators and modulation of oxidative stress responses are key mechanisms attributed to its neuroprotective effects.
Case Studies
Several case studies have highlighted the efficacy of 4-oxoadamantane derivatives:
- Antiviral Efficacy : A study involving a series of adamantane derivatives showed significant protective effects against viral infections in plant models, with some compounds achieving over 70% efficacy compared to controls .
- Cancer Cell Line Studies : In a comparative analysis, derivatives demonstrated IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating potent anticancer activity .
- Neuroprotection : Research indicated that certain derivatives could reduce neuroinflammation markers in animal models, suggesting potential applications in treating neurodegenerative diseases .
Data Summary Table
Properties
IUPAC Name |
4-oxoadamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKQGUVLWVPHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385763 | |
Record name | 4-oxoadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155396-16-0 | |
Record name | 4-oxoadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.